Aluminum citrate

Bioavailability Toxicology Aluminum speciation

Standard inorganic aluminum salts (hydroxide, phosphate) are insoluble and poorly absorbed, limiting their use as bioavailable controls or soluble crosslinkers. Aluminum citrate (CAS 31142-56-0) is a well-defined aluminum(III)-citrate chelate with fundamentally different solution behavior. - **Solubility**: Fully soluble across pH 4.0-8.0 vs. insoluble Al(OH)₃ - **Bioavailability**: 0.08% fractional uptake (2.7× higher than Al hydroxide) - validated positive control for oral absorption studies - **Application**: Controlled-release crosslinker for HPAM gels in EOR; coagulant component; speciation-defined neurotoxicity probe

Molecular Formula C6H8AlO7
Molecular Weight 219.10 g/mol
CAS No. 31142-56-0
Cat. No. B3423633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum citrate
CAS31142-56-0
Molecular FormulaC6H8AlO7
Molecular Weight219.10 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al]
InChIInChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);
InChIKeyGPDXEQOKQXLJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminum Citrate: Chemical Identity and Procurement


Aluminum citrate (CAS 31142-56-0) is an aluminum(III) salt of citric acid with the molecular formula C₆H₅AlO₇ and a molecular weight of 216.08 g/mol [1]. Unlike the more commonly used inorganic aluminum salts such as aluminum hydroxide and aluminum phosphate, aluminum citrate is an organic-metal complex in which the aluminum ion is chelated by citrate ligands [2]. This chelation fundamentally alters the compound's solubility profile: aluminum citrate is water-soluble and forms stable complexes in aqueous solution, whereas aluminum hydroxide is essentially insoluble . The compound is employed in diverse industrial and research applications including as a crosslinking agent in enhanced oil recovery (EOR) polymer gels, as a coagulant component, and as a research tool for investigating aluminum bioavailability and toxicity mechanisms [3][4].

Aluminum Citrate: Differentiation from Inorganic Salts


Aluminum citrate exhibits fundamentally distinct physicochemical and biological behavior compared to inorganic aluminum salts such as aluminum hydroxide, aluminum phosphate, and aluminum sulfate. The citrate chelation transforms aluminum from an insoluble particulate into a soluble, bioavailable complex species [1]. This speciation difference has been shown to produce dramatic quantitative effects: in vivo bioavailability measurements demonstrate that aluminum citrate yields approximately 2.7-fold higher fractional uptake (0.08%) compared to aluminum hydroxide (0.03%) [2]. Furthermore, citrate-chelated aluminum remains soluble and absorbable across the full physiological pH range (pH 4.0–8.0), whereas unchelated aluminum hydroxide forms insoluble precipitates that do not elevate plasma aluminum levels under identical perfusion conditions [3]. In vitro toxicity studies confirm that specific aluminum citrate coordination compounds exhibit cell-type-specific toxicity profiles that differ markedly from standard aluminum solutions, with certain citrate species producing neuronal viability as low as 20% at 500 µM while others show minimal acute toxicity [4]. These speciation-dependent differences in solubility, bioavailability, and biological activity mean that aluminum citrate cannot be considered functionally equivalent to other aluminum salts in any application where solubility, absorption, or aluminum delivery kinetics are relevant parameters.

Aluminum Citrate: Comparative Evidence vs. Comparators


Oral Bioavailability vs. Aluminum Hydroxide

A comparative ²⁶Al tracer study in adult female rats measured the fractional uptake of ingested aluminum from various aluminum compounds. Aluminum citrate exhibited a fractional uptake of 0.08% of the administered dose, which was 2.7-fold higher than the 0.03% uptake observed for aluminum hydroxide under identical experimental conditions [1]. The study also found that the uptake of aluminum citrate (0.08%) was intermediate among soluble aluminum salts, with aluminum chloride and aluminum nitrate both at 0.05%, and aluminum sulfate at 0.21% [1].

Bioavailability Toxicology Aluminum speciation

Gut Absorption: Chelated vs. Unchelated Aluminum

In situ rat gut perfusion experiments demonstrated that citrate chelation fundamentally alters aluminum absorption behavior. Perfusions with citrate-chelated aluminum at pH 6.0 and pH 8.0 both resulted in significant increases in plasma aluminum levels, whereas perfusions with unchelated amorphous aluminum hydroxide at identical pH values produced no elevation in plasma aluminum [1]. At pH 4.0, citrate-chelated aluminum absorption followed apparent first-order kinetics, while significant absorption of unchelated soluble aluminum cations occurred only at high perfusate aluminum concentrations [1].

Gastrointestinal absorption Aluminum chelation Pharmacokinetics

Neuronal Toxicity: AlCit3 vs. Standard Aluminum

A comparative toxicity study of well-characterized aluminum(III) citrate compounds in hippocampal cultures revealed compound-specific and cell-type-specific toxicity profiles. The AlCit3 species ((NH₄)₅[Al₃(C₆H₄O₇)₃(OH)(H₂O)]·(NO₃)·6H₂O) exhibited pronounced neuronal toxicity, reducing neuronal viability to 20% at 500 µM following a 3-hour incubation [1]. In contrast, aluminum from atomic absorption standard solution (in HCl) induced the highest overall cell death across both cell types, while the AlCit2 species (K₄[Al(C₆H₄O₇)(C₆H₅O₇)]·4H₂O) showed no toxicity after 3 hours but severe toxicity after 24 hours (neuronal viability 50%, glial viability 30% at 500 µM) [1].

Neurotoxicity Aluminum speciation In vitro toxicology

Inorganic Crosslinker for EOR Polymer Gels

Aluminum citrate functions as an inorganic crosslinker in partially hydrolyzed polyacrylamide (HPAM) systems for enhanced oil recovery (EOR) applications, where citrate serves as a carrier ligand that controls aluminum(III) release and crosslinking kinetics [1]. The use of aluminum citrate as a crosslinker, as opposed to other metal crosslinkers such as chromium(III) acetate, is documented in multiple studies for forming weak gels with high viscosity suitable for conformance control in oil reservoirs [2][3]. While direct quantitative head-to-head performance data against specific comparator crosslinkers is limited in the open literature, aluminum citrate is consistently selected for applications requiring environmentally friendly, non-toxic crosslinking chemistry in produced water or formation water conditions [3].

Enhanced oil recovery Polymer crosslinking Gel rheology

Aqueous Solubility vs. Aluminum Hydroxide

Aluminum citrate is water-soluble and dissolves in hot water and ammonia, whereas aluminum hydroxide is an insoluble white colloidal suspension [1]. This fundamental solubility difference is a direct consequence of citrate chelation, which forms soluble aluminum complex species that remain in solution at pH levels mimicking those found in the intestinal tract, in contrast to unchelated aluminum species that form insoluble precipitates under the same conditions [2].

Solubility Physicochemical properties Formulation

Aluminum Citrate: Procurement and Applications


Oral Bioavailability Reference Standard

When a soluble, well-characterized aluminum form with predictable oral bioavailability is required as a positive control or reference standard, aluminum citrate is the appropriate choice. Its 0.08% fractional uptake in rodent models provides a reproducible baseline against which the bioavailability of other aluminum compounds can be compared, and its solubility across the physiological pH range ensures consistent absorption kinetics [1]. Aluminum hydroxide, by contrast, exhibits negligible absorption (0.03% uptake) and cannot serve as a reliable positive control in oral bioavailability studies [1].

Speciation Tool for Neurotoxicity Research

Investigators studying aluminum neurotoxicity mechanisms require well-defined aluminum coordination compounds with reproducible speciation. Pure aluminum(III) citrate compounds such as AlCit1, AlCit2, and AlCit3 offer characterized crystal structures and defined stoichiometries, enabling precise correlation between chemical speciation and observed toxicity in neuronal and glial cell models [2]. Standard aluminum solutions lack this defined coordination chemistry and produce variable speciation patterns depending on solution conditions, making them unsuitable for mechanistic speciation-toxicity studies [2].

EOR Polymer Gel Crosslinking Agent

Aluminum citrate is employed as an inorganic crosslinker in partially hydrolyzed polyacrylamide (HPAM) systems for conformance control and enhanced oil recovery applications [3]. The citrate ligand functions as a carrier that modulates aluminum(III) release kinetics, enabling controlled gelation behavior. This makes aluminum citrate particularly suitable for weak gel fabrication in produced water or formation water environments where environmentally friendly, non-toxic crosslinking chemistry is required [4]. Selection of aluminum citrate over alternative metal crosslinkers is driven by its favorable environmental profile and compatibility with aqueous EOR injection fluids.

Coagulant Component for Water Treatment

Aluminum citrate is utilized as a component in coagulant formulations, including alkali-free fast coagulating agents where it is combined with aluminum sulfate [5]. The citrate component contributes to the overall coagulation performance profile and may influence precipitate characteristics and zeta potential behavior compared to aluminum sulfate alone [6]. Procurement for this application is typically driven by specific formulation requirements rather than direct substitution of aluminum citrate for primary coagulants.

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